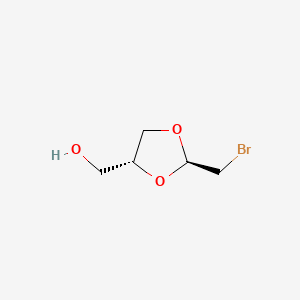
trans-2-Bromomethyl-1,3-dioxolane-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Bromomethyl-1,3-dioxolane-4-methanol: is an organic compound with the molecular formula C5H9BrO3 It is a brominated derivative of dioxolane, featuring a bromomethyl group and a hydroxymethyl group attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reagent Formation: trans-2-Bromomethyl-1,3-dioxolane-4-methanol can be synthesized by reacting 2-bromomethyl-1,3-dioxolane with magnesium in tetrahydrofuran to form the corresponding Grignard reagent.
Condensation Reactions: Another method involves the condensation of carbonyl compounds with vicinal diols in the presence of ethanol, which results in the formation of 1,3-dioxolanes.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: trans-2-Bromomethyl-1,3-dioxolane-4-methanol undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group.
Oxidation and Reduction: The hydroxymethyl group can participate in oxidation and reduction reactions, forming various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted dioxolanes can be formed.
Oxidation Products: Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
Reduction Products: Reduction can lead to the formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: trans-2-Bromomethyl-1,3-dioxolane-4-methanol is used as a building block in the synthesis of complex organic molecules.
Grignard Reagent Preparation: It serves as a precursor for the preparation of Grignard reagents, which are essential in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s reactivity makes it useful in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Mecanismo De Acción
The mechanism of action of trans-2-Bromomethyl-1,3-dioxolane-4-methanol involves its reactivity as a brominated compound. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The hydroxymethyl group can participate in oxidation and reduction reactions, further diversifying the compound’s reactivity. These reactions are facilitated by the dioxolane ring, which stabilizes the intermediate species formed during the reactions .
Comparación Con Compuestos Similares
2-Bromomethyl-1,3-dioxolane: This compound is similar in structure but lacks the hydroxymethyl group, making it less versatile in certain reactions.
1,3-Dioxolane-4-methanol: This compound lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness: trans-2-Bromomethyl-1,3-dioxolane-4-methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups, which provide a combination of reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and industrial applications.
Propiedades
Número CAS |
6204-43-9 |
|---|---|
Fórmula molecular |
C5H9BrO3 |
Peso molecular |
197.03 g/mol |
Nombre IUPAC |
[(2R,4R)-2-(bromomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9BrO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Clave InChI |
ZSLVLMWYSIERCN-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@H](O[C@@H](O1)CBr)CO |
SMILES canónico |
C1C(OC(O1)CBr)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


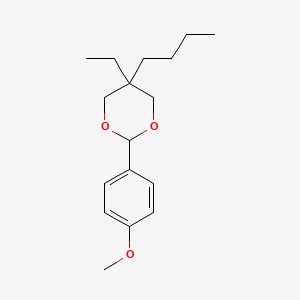
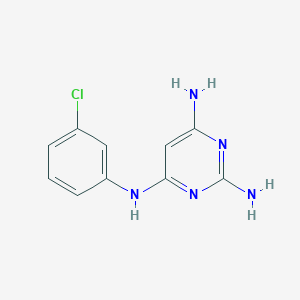
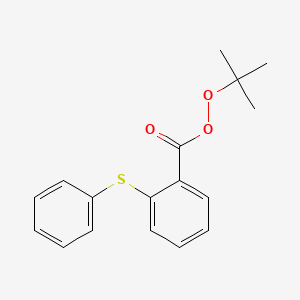
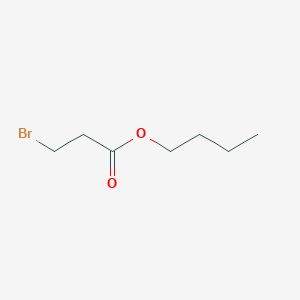
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

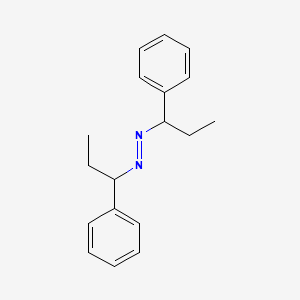
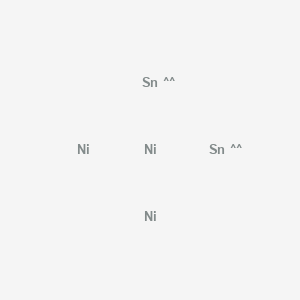
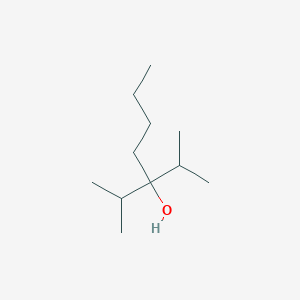
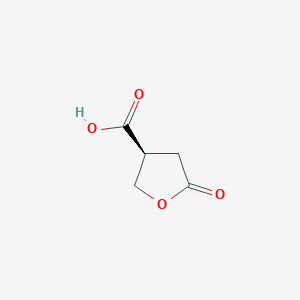
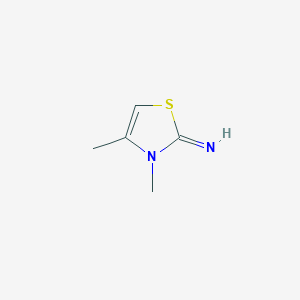
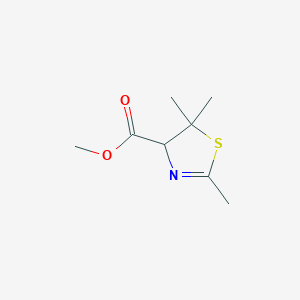
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
